6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 6-methyl and 5-(3-methylbutyl) groups: These groups can be introduced through alkylation reactions.
Attachment of the tetrahydrofuran-2-ylmethylamino group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and scalable procedures.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents. Examples may include:
- 6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one analogs with different alkyl groups.
- Pyrimidinone derivatives with different heterocyclic groups.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H25N3O2 |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H25N3O2/c1-10(2)6-7-13-11(3)17-15(18-14(13)19)16-9-12-5-4-8-20-12/h10,12H,4-9H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
DLXSKIWPIREIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NCC2CCCO2)CCC(C)C |
Origin of Product |
United States |
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